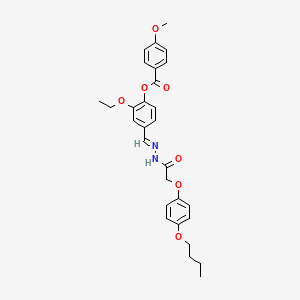![molecular formula C30H23Cl2N5OS B12016078 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a biphenyl group, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of biphenyl-4-carbaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrotriazoles. Substitution reactions can lead to various hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The biphenyl and triazole moieties allow the compound to bind to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- N′,N‴-((1E,1′E)-((decane-1,10-diylbis(oxy))bis(2,1-phenylene))bis(methaneylylidene))di(isonicotinohydrazide)
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of biphenyl, triazole, and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C30H23Cl2N5OS |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H23Cl2N5OS/c1-20(21-7-9-23(10-8-21)22-5-3-2-4-6-22)33-34-28(38)19-39-30-36-35-29(24-11-13-25(31)14-12-24)37(30)27-17-15-26(32)16-18-27/h2-18H,19H2,1H3,(H,34,38)/b33-20+ |
InChI-Schlüssel |
MJOBUZBRXHLCNE-FMFFXOCNSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)

![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12016027.png)



![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016043.png)

![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12016067.png)
